4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole
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Overview
Description
4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a triazole ring.
Mechanism of Action
Target of Action
Similar compounds have been reported to have antimicrobial effects
Mode of Action
The compound may interact with its targets through a free radical reaction . In such reactions, a molecule loses an atom, creating a free radical. This radical can then interact with other molecules, leading to various changes.
Biochemical Pathways
The compound’s potential antimicrobial effect suggests it may interfere with essential biochemical pathways in microbial cells .
Result of Action
Given its potential antimicrobial effect , it may lead to the death of microbial cells or inhibit their growth.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets. For instance, the compound should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with a suitable azide in the presence of a copper catalyst. The reaction is carried out under mild conditions, often at room temperature, to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, azides, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while cycloaddition reactions can produce fused triazole rings .
Scientific Research Applications
4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a different functional group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group and bromine but differs in the core structure.
Uniqueness
4-bromo-2-methyl-5-(trifluoromethyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring. The combination of the bromine, methyl, and trifluoromethyl groups imparts distinct chemical properties, making it valuable for various applications .
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF3N3/c1-11-9-2(3(5)10-11)4(6,7)8/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYZLLJCXGEZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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